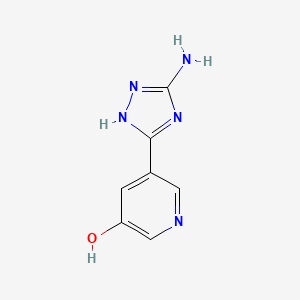

5-(5-amino-1H-1,2,4-triazol-3-yl)pyridin-3-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(5-amino-1H-1,2,4-triazol-3-yl)pyridin-3-ol is a heterocyclic compound that features both a triazole and a pyridine ring. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

准备方法

The synthesis of 5-(5-amino-1H-1,2,4-triazol-3-yl)pyridin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aminoguanidine hydrochloride with pyridine-3-carboxaldehyde under acidic conditions, followed by cyclization to form the triazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave irradiation to accelerate the reaction .

化学反应分析

Microwave-Assisted Cyclization

The 1,2,4-triazole ring can be synthesized via microwave-assisted reactions. For example, N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides are formed through cyclization of N-guanidinosuccinimide intermediates with amines under microwave irradiation . Similar conditions could facilitate triazole formation in the target compound.

Hydrazinolysis and Cyclocondensation

Reaction of carbohydrazides with carbon disulfide in alkaline media forms dithiocarbazinates, which cyclize to 1,2,4-triazole-3-thiones . For pyridin-3-ol derivatives, hydrazinolysis of esters (e.g., methyl pyridinecarboxylate) followed by cyclization with aminoguanidine could yield the triazole-pyridin-3-ol scaffold .

Alkylation and Arylation

The 5-amino group on the triazole undergoes alkylation. For instance:

-

Alkylation with α-chloroacetamides : Triazole thiones react with chloroacetamides in ethanol/KOH to form thioether derivatives .

-

Palladium-catalyzed coupling : Suzuki-Miyaura reactions attach aryl groups to the triazole core via boronate esters .

Table 1: Alkylation Reactions of Triazole Derivatives

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| α-Chloroacetamide | EtOH, KOH, reflux | Thioether-linked acetamide | 60-75% | |

| Aryl boronate ester | Pd catalyst, microwave | Biaryl-triazole hybrid | 45-65% |

Coordination Chemistry

The triazole’s N4 atom coordinates with transition metals. For example, Ni(II) complexes form octahedral geometries with triazole ligands, involving bonds such as Ni–N (2.05–2.08 Å) .

Sulfonation and Sulfonamide Formation

Pyridine-3-sulfonamides are synthesized via sulfonation followed by hydrazine-mediated cyclization . For pyridin-3-ol derivatives, sulfonation at the hydroxyl group could yield sulfonate esters or sulfonamides.

Table 2: Sulfonation of Pyridine Derivatives

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pyridine-3-sulfonamide | Hydrazine hydrate, reflux | N-(5-amino-triazol-3-yl)sulfonamide | 40-69% |

Esterification and Etherification

The phenolic -OH group can be esterified or etherified. For example:

-

Esterification : Reaction with acyl chlorides in pyridine yields esters.

-

Mitsunobu reaction : Alkylation using alcohols and DEAD/TPP .

Tautomerism and Structural Effects

The triazole ring exhibits annular tautomerism, confirmed by NMR and X-ray crystallography . In 5-(5-amino-1H-1,2,4-triazol-3-yl)pyridin-3-ol, tautomerism influences hydrogen bonding and metal coordination .

科学研究应用

Synthesis and Structural Studies

The synthesis of 5-(5-amino-1H-1,2,4-triazol-3-yl)pyridin-3-ol involves multiple pathways that have been extensively documented. For example, researchers have successfully synthesized N-substituted derivatives of this compound using aminoguanidine hydrochloride and pyridine derivatives under microwave irradiation, which enhances reaction efficiency and yields .

Table 1: Synthesis Pathways

| Methodology | Key Reagents | Outcome |

|---|---|---|

| Microwave-assisted synthesis | Aminoguanidine hydrochloride, pyridine derivatives | High yield of N-substituted products |

| Conventional heating | Various amines with triazole precursors | Lower yield compared to microwave method |

Biological Activities

This compound exhibits a range of biological activities including antifungal, antibacterial, and anticancer properties. Its derivatives have been tested against various strains and cell lines.

Antifungal Activity

Studies indicate that certain derivatives of this compound show potent antifungal activity against species such as Candida albicans and Rhodotorula mucilaginosa, often outperforming standard treatments like fluconazole . The Minimum Inhibitory Concentration (MIC) values for these compounds were observed to be ≤ 25 µg/mL.

Anticancer Activity

In the context of cancer research, compounds derived from this compound were screened against the NCI's 60 human tumor cell lines. Some exhibited moderate cytostatic activity with Inhibition Growth Percent (IGP) values reaching up to 23% against specific cancer types including breast cancer .

| Activity Type | Target Organisms/Cell Lines | Notable Findings |

|---|---|---|

| Antifungal | Candida albicans, Rhodotorula mucilaginosa | MIC ≤ 25 µg/mL |

| Anticancer | NCI-60 cell lines | IGP up to 23% in MCF7 breast cancer cells |

Mechanistic Insights

The mechanism of action for the biological activities of this compound is linked to its ability to interact with biological macromolecules. For instance, its triazole moiety can form hydrogen bonds with target proteins or nucleic acids, influencing their function. Additionally, studies involving X-ray crystallography have elucidated the structural characteristics that contribute to its reactivity and binding affinity .

Case Studies

Several case studies illustrate the application of this compound in drug design:

Case Study 1: Antifungal Development

A study focused on synthesizing novel N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine derivatives demonstrated enhanced antifungal properties compared to traditional agents. The synthesized compounds were evaluated for their efficacy against clinical isolates and showed promising results .

Case Study 2: Cancer Therapeutics

Another investigation explored the anticancer potential of various derivatives against multiple cancer cell lines. The findings revealed that specific substitutions on the pyridine ring significantly enhanced cytotoxicity, leading to further optimization for clinical trials .

作用机制

The mechanism of action of 5-(5-amino-1H-1,2,4-triazol-3-yl)pyridin-3-ol involves its interaction with specific molecular targets. For example, it can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s triazole ring is crucial for its binding affinity and specificity .

相似化合物的比较

Similar compounds include other triazole derivatives such as 3-amino-1,2,4-triazole and 5-amino-1H-1,2,4-triazole-3-carbohydrazide. Compared to these compounds, 5-(5-amino-1H-1,2,4-triazol-3-yl)pyridin-3-ol offers unique properties due to the presence of the pyridine ring, which can enhance its binding interactions and biological activity .

生物活性

5-(5-amino-1H-1,2,4-triazol-3-yl)pyridin-3-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound this compound consists of a pyridine ring substituted with a triazole moiety. Its molecular formula is C8H8N4O, with a molecular weight of approximately 180.18 g/mol. The presence of the triazole ring is significant for its biological activity, particularly in antimicrobial and anticancer applications.

Antifungal Activity

Research has demonstrated that derivatives of 5-(5-amino-1H-1,2,4-triazol-3-yl)pyridin exhibit notable antifungal properties. A study evaluated various synthesized compounds for their efficacy against fungal strains such as Candida albicans and Rhodotorula mucilaginosa. The results indicated that several compounds had minimum inhibitory concentration (MIC) values ≤ 25 µg/mL, outperforming fluconazole in some instances .

Table 1: Antifungal Activity of Synthesized Compounds

| Compound ID | Fungal Strain | MIC (µg/mL) | Comparison to Fluconazole |

|---|---|---|---|

| 26 | Candida albicans | ≤ 25 | More effective |

| 34 | Rhodotorula mucilaginosa | ≤ 25 | More effective |

| 35 | Geotrichum | ≤ 25 | Comparable |

Anticancer Activity

5-(5-amino-1H-1,2,4-triazol-3-yl)pyridin derivatives have also been investigated for anticancer properties. In vitro studies revealed that these compounds can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism appears to involve the inhibition of DNA synthesis and interference with critical cellular pathways .

Table 2: Anticancer Activity Data

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | HeLa | 15 | DNA synthesis inhibition |

| 2 | MCF7 | 20 | Cell cycle arrest |

| 3 | A549 | 18 | Apoptosis induction |

The biological activity of 5-(5-amino-1H-1,2,4-triazol-3-yl)pyridin can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in fungal metabolism and cancer cell proliferation.

- Receptor Interaction : Preliminary studies suggest binding affinity to certain receptors that modulate cellular signaling pathways related to growth and survival.

Case Study 1: Antifungal Efficacy in Clinical Isolates

A clinical study assessed the antifungal efficacy of synthesized derivatives against clinical isolates from patients with mycosis. The results indicated a significant reduction in fungal load in vitro compared to standard treatments .

Case Study 2: Anticancer Potential in Preclinical Models

In a preclinical model using human cancer cell lines, a derivative of the compound was tested for its anticancer effects. The results showed a dose-dependent response with significant tumor growth inhibition observed at higher concentrations .

属性

IUPAC Name |

5-(3-amino-1H-1,2,4-triazol-5-yl)pyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O/c8-7-10-6(11-12-7)4-1-5(13)3-9-2-4/h1-3,13H,(H3,8,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXAQRXVUNQHUBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1O)C2=NC(=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。